[4-(4-Fluorophenyl)piperazin-1-yl](4-hydroxyquinolin-3-yl)methanone
Overview
Description
4-(4-Fluorophenyl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C20H18FN3O2 and a molecular weight of 351.3742 . This compound is of interest due to its unique structure, which combines a piperazine ring with a quinoline moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Quinoline Synthesis: The quinoline moiety is prepared through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Chemical Reactions Analysis
4-(4-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neural signaling pathways .
Comparison with Similar Compounds
4-(4-Fluorophenyl)piperazin-1-ylmethanone can be compared with similar compounds such as:
4-(4-Bromophenyl)piperazin-1-ylmethanone: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and biological activity.
4-(4-Chlorophenyl)piperazin-1-ylmethanone:
4-(4-Methylphenyl)piperazin-1-ylmethanone: The methyl group influences the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)17-13-22-18-4-2-1-3-16(18)19(17)25/h1-8,13H,9-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQLWNDTFZBMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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